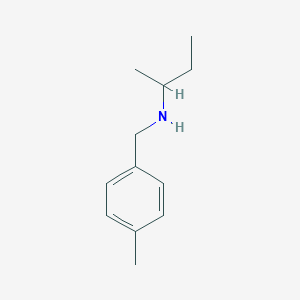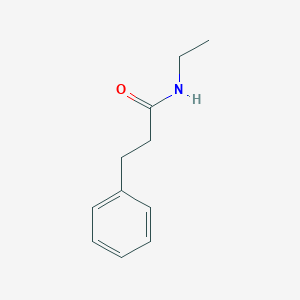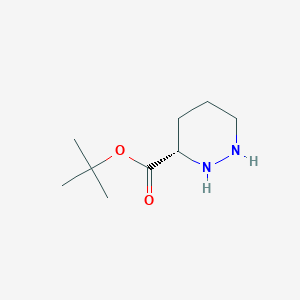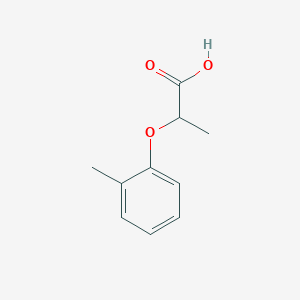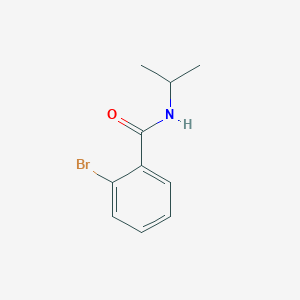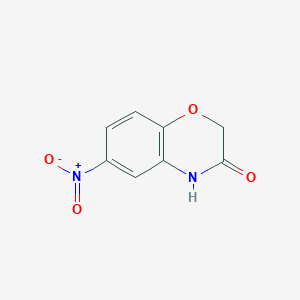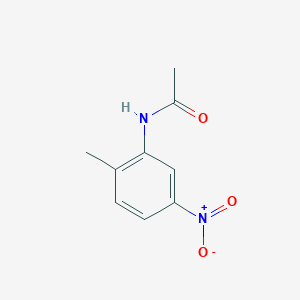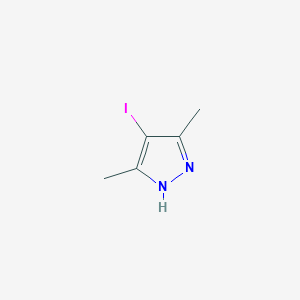
1-蒽醌磺酸
概述
描述
1-Anthraquinonesulfonic acid, also known as 9,10-Dioxo-9,10-dihydroanthracene-1-sulfonic acid, is a chemical compound with the molecular formula C14H8O5S . It has an average mass of 288.275 Da and a monoisotopic mass of 288.009247 Da .
Synthesis Analysis
1-Aminoanthraquinones can be synthesized industrially using anthraquinone-1-sulfonic acid and 1-nitroanthraquinone as starting materials . A study employed a continuous-flow method to synthesize 1-aminoanthraquinone safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . Another synthesis method involves the sulfonation of anthraquinone in the presence of nitric acid-treated palladium .Molecular Structure Analysis
The molecular structure of 1-Anthraquinonesulfonic acid consists of 14 carbon atoms, 8 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1-Anthraquinonesulfonic acid has a molecular formula of C14H8O5S, an average mass of 288.275 Da, and a monoisotopic mass of 288.009247 Da .科学研究应用
造纸工业中的制浆催化剂
1-蒽醌磺酸(AQ)已广泛用作造纸工业中的制浆催化剂。它提高了脱木素速度,从而减少了制浆时间、温度或化学药剂用量,并增加了纸浆产率。AQ最初在松木的牛皮纸和苏打实验室制浆中应用,显示出产率提高、废品减少和较低的卡帕值。多年来,它的用途已演变为增量纸浆生产、环境改善、成本降低和非常规碱性制浆工艺 (Hart 和 Rudie,2014 年)。
生物学特性和工业应用
蒽醌,包括 1-蒽醌磺酸,具有抗氧化、抗癌、抗炎和抗菌等多种生物学特性。这些化合物用作工业中的天然染料,取代合成化学品以避免副作用。对蒽醌的研究,特别是在中国,集中在不同植物物种中的提取、分析和用途 (Duval 等人,2016 年)。
环境分析
已经开发出一种方法来测定河水和土壤等环境样品中的痕量蒽醌磺酸盐(AS)。该方法使用气相色谱-选择离子监测(GC-SIM),并显示出足够的灵敏度和选择性,适用于环境应用 (塚冈等人,1991 年)。
配位化学
蒽醌衍生物,包括 1-蒽醌磺酸,在配位化学领域具有重要意义。它们已被用于自组装系统、配位聚合物和金属有机框架中。它们的物理和生物学特性,尤其是电子和氧化还原特性,在其在生物学和化学传感学科中的应用中至关重要 (Langdon-Jones 和 Pope,2014 年)。
储能应用
1-蒽醌磺酸因其化学可调性和快速的氧化还原动力学而被考虑用于大规模储能应用。它已被研究作为水性醌溴化物氧化还原液流电池的负电解质候选物,显示出有希望的性能 (Gerhardt 等人,2016 年)。
合成和氧化还原性质
对取代的 1-氨基蒽醌的合成、氧化还原性质和碱度的研究有助于更好地了解它们在溶液中的电化学和光谱行为。这些性质受化合物碱度的影响,进而影响它们在各个领域的应用 (Zarzeczańska 等人,2014 年)。
染料中间体合成改进
1-蒽醌磺酸是工业中重要的染料中间体。其合成工艺的改进提高了产品收率和溴的利用率,同时减少了废水产生和生产成本 (梁颖堂,2010 年)。
安全和危害
When handling 1-Anthraquinonesulfonic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
9,10-dioxoanthracene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJIPIAHCFBEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38641-06-4 (potassium salt) | |
| Record name | Anthraquinone sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030637957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8058877 | |
| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Anthraquinonesulfonic acid | |
CAS RN |
82-49-5, 30637-95-7 | |
| Record name | 9,10-Dihydro-9,10-dioxo-1-anthracenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthraquinone 1-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthraquinone sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030637957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dioxoanthracene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ANTHRAQUINONESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FW580K11J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-Anthraquinonesulfonic acid contribute to its application in material science, specifically in the development of adsorbents?
A: In the study by Li et al. [], 1-Anthraquinonesulfonic acid (AQSO3−) was used as the anion for a novel ionic liquid (IL). This IL was then incorporated onto magnetic graphene oxide nanoparticles to create a magnetic adsorbent. The structure of AQSO3−, featuring both an aromatic anthraquinone moiety and a sulfonate group, is crucial for its function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

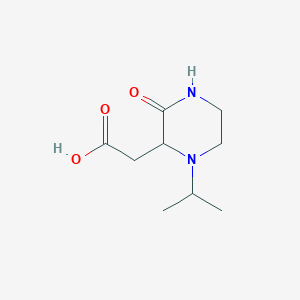
![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)
![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)

